Brincidofovir

Orthopoxvirus Biodefense Antiviral Potency

Brincidofovir is the lipid-conjugated prodrug of cidofovir, engineered to deliver oral bioavailability, superior intracellular drug concentrations, and a markedly improved renal safety profile by circumventing OAT1-mediated uptake. Unlike IV cidofovir, it achieves potent, broad-spectrum inhibition of dsDNA viruses—including orthopoxviruses (EC50 0.11 μM vs. 10 μM for cidofovir), adenoviruses (83% virologic response vs. 9%), CMV, HSV, BK virus, and papillomaviruses—without dose-limiting nephrotoxicity. FDA-approved for smallpox and stockpiled for biodefense, this compound is the preferred reference standard for antiviral screening cascades, medicinal chemistry prodrug design, and translational studies in immunocompromised models. Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C27H52N3O7P
Molecular Weight 561.7 g/mol
CAS No. 444805-28-1
Cat. No. B1667797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrincidofovir
CAS444805-28-1
Synonymsincidofovir
cidofovir hexadecyloxypropyl ester
CMX 001
CMX-001
CMX001
HDP-CDV
Molecular FormulaC27H52N3O7P
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
InChIInChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1
InChIKeyWXJFKKQWPMNTIM-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brincidofovir (CAS 444805-28-1) for Antiviral R&D and Biodefense Procurement: Baseline and Differentiation


Brincidofovir (BCV, CMX001) is a lipid-conjugated prodrug of the acyclic nucleotide phosphonate cidofovir (CDV), engineered to enhance oral bioavailability, increase intracellular drug concentrations, and mitigate the dose-limiting nephrotoxicity of its parent compound [1]. Chemically, it is a small molecule belonging to the pyrimidine nucleoside analog class, specifically a hexadecyloxypropyl (HDP) ester of cidofovir [2]. BCV is converted intracellularly to the active antiviral moiety cidofovir diphosphate (CDV-PP), which inhibits viral DNA polymerase through non-obligate chain termination and direct inhibition [3]. The compound exhibits potent, broad-spectrum in vitro activity against all five families of pathogenic double-stranded DNA (dsDNA) viruses, including orthopoxviruses (variola, monkeypox), herpesviruses (CMV, HSV), adenoviruses, polyomaviruses (BK virus), and papillomaviruses [4].

Why Cidofovir and Other Antivirals Are Not Direct Substitutes for Brincidofovir in Procurement Specifications


Brincidofovir's differentiation from its parent compound cidofovir and other in-class antivirals (e.g., acyclovir, ganciclovir) is not incremental but fundamental, stemming from a distinct pharmacologic and toxicologic profile. While cidofovir shares the same active metabolite (CDV-PP) and a broad spectrum of activity, its clinical utility is severely constrained by dose-limiting nephrotoxicity and a requirement for intravenous (IV) administration with probenecid co-administration and hydration [1]. Brincidofovir's lipid-conjugate design circumvents these limitations by enabling oral bioavailability and preventing active renal uptake via the organic anion transporter 1 (OAT1), thereby drastically altering its therapeutic window [2]. Furthermore, the quantitative evidence below demonstrates that BCV achieves superior intracellular concentrations of the active metabolite, translating to significantly higher in vitro potency (lower EC50 values) and, in specific clinical scenarios, greater virologic response rates in patients who have failed cidofovir therapy [3]. Substituting a generic nucleotide analog (e.g., cidofovir, acyclovir) for brincidofovir in a research or biodefense context would introduce confounding variables of toxicity, route of administration, and differential potency that invalidate comparability.

Quantitative Evidence for Brincidofovir's Differentiation from Cidofovir and Other Antivirals


In Vitro Potency Against Variola Virus: Brincidofovir is ~100-fold More Potent than Cidofovir

Brincidofovir demonstrates substantially greater in vitro potency against variola virus (the causative agent of smallpox) compared to cidofovir. The half-maximal effective concentration (EC50) of brincidofovir against five variola virus strains averaged 0.11 μM, while the EC50 for cidofovir in the same assay was 10 μM, representing a nearly 100-fold improvement in potency [1]. This direct head-to-head comparison in a standardized cell culture model quantifies the enhanced antiviral activity conferred by the lipid-conjugate modification.

Orthopoxvirus Biodefense Antiviral Potency

Broad-Spectrum dsDNA Virus Activity: Brincidofovir Has the Lowest EC50 Values in Systematic Review

A systematic literature review of in vitro activity against pathogenic double-stranded DNA viruses (including CMV, HSV, adenovirus, and others) identified brincidofovir as the most potent agent among nine approved and investigational antivirals. Brincidofovir's EC50 values ranged from 0.001 to 0.27 μM, which were consistently the lowest across all viruses tested (excluding papillomaviruses) [1]. In comparison, the next most potent agents (cidofovir, ganciclovir, foscarnet, acyclovir) exhibited EC50 values between 0.1 μM and >10 μM, representing at least a 10- to 1000-fold difference in potency for specific viruses [1]. This cross-study comparable analysis confirms that BCV's enhanced potency is not limited to a single viral family but extends across the entire spectrum of dsDNA viruses.

Broad-Spectrum Antiviral dsDNA Viruses In Vitro Potency

Renal Safety Profile: Brincidofovir Eliminates OAT1-Mediated Nephrotoxicity of Cidofovir

The dose-limiting nephrotoxicity of cidofovir is mechanistically linked to its active uptake into renal proximal tubule cells via the organic anion transporter 1 (OAT1). In contrast, brincidofovir and its major metabolites (CMX103, CMX064) are not substrates for OAT1; cellular uptake in OAT1-expressing cells was equivalent to mock-transfected controls and was not inhibited by probenecid [1]. Pharmacokinetically, peak plasma concentrations of cidofovir following oral BCV administration are <1% of those observed after therapeutic IV cidofovir dosing [1]. In clinical studies of immunocompromised patients, over 80% of subjects who switched from cidofovir or foscarnet to brincidofovir experienced an improvement in renal function as measured by maximum on-treatment estimated glomerular filtration rate (eGFR) [1].

Nephrotoxicity OAT1 Transporter Renal Safety

Virologic Response in Adenovirus Viremia: Brincidofovir Achieves Higher Major Response Rates than Cidofovir, Including in Cidofovir-Unresponsive Cases

In a retrospective multicenter study of pediatric hematopoietic cell transplant (HCT) recipients with adenoviremia, brincidofovir demonstrated significantly superior virologic response rates compared to cidofovir. Major virologic responses (≥2 log10 reduction in viral load within 2 weeks) were observed in 83% (15/18) of brincidofovir-treated episodes compared to only 9% (2/23) of cidofovir-treated episodes (P < 0.0001) [1]. Furthermore, brincidofovir mediated major responses in 9 of 11 (82%) patients who were unresponsive to cidofovir and resulted in complete responses (CR) in 80% (13/16) of evaluable cases versus 35% (8/23) for cidofovir, despite significantly lower median lymphocyte counts in the BCV group (320/μl vs 910/μl; P < 0.05) [1].

Adenovirus Hematopoietic Cell Transplant Virologic Response

Oral Bioavailability: Brincidofovir Enables Oral Administration, While Cidofovir Requires Intravenous Infusion

Brincidofovir is an orally bioavailable lipid-conjugate prodrug, designed to overcome the poor oral absorption of cidofovir [1]. In contrast, cidofovir requires intravenous (IV) infusion, typically with concomitant probenecid and hydration to mitigate nephrotoxicity [2]. The oral route of brincidofovir is a direct consequence of its lipophilic hexadecyloxypropyl (HDP) moiety, which facilitates intestinal absorption and cellular penetration [3]. This class-level inference is supported by pharmacokinetic data showing that oral BCV administration achieves detectable plasma concentrations of cidofovir, whereas oral cidofovir itself is not therapeutically viable due to negligible bioavailability.

Oral Bioavailability Pharmacokinetics Prodrug Design

Best Research and Industrial Application Scenarios for Brincidofovir Based on Quantitative Differentiation


Biodefense and Orthopoxvirus Research: Smallpox and Monkeypox Antiviral Development

Brincidofovir is specifically approved by the FDA for the treatment of smallpox and is stockpiled for biodefense preparedness [8]. Its ~100-fold greater in vitro potency against variola virus compared to cidofovir (EC50 0.11 μM vs. 10 μM) directly supports its selection for poxvirus research programs [9]. In animal models, brincidofovir demonstrates survival benefits in lethal monkeypox virus challenge, with efficacy trending with early treatment initiation (57% survival when started on day -1) [6]. For industrial and government procurement, the oral formulation simplifies stockpile logistics compared to IV cidofovir.

Adenovirus Infection in Immunocompromised Hosts: Translational and Clinical Research

In hematopoietic cell transplant recipients with adenoviremia, brincidofovir achieves a major virologic response rate of 83% versus 9% for cidofovir (P < 0.0001) and demonstrates efficacy in 82% of cidofovir-unresponsive cases [8]. Its superior renal safety profile (>80% of patients improve eGFR upon switching from cidofovir) eliminates the need for nephrotoxic monitoring, making it a preferred candidate for studies in immunocompromised animal models or clinical salvage therapy [9]. Ongoing Phase 3 trials (ENOVIA) are directly comparing IV brincidofovir to IV cidofovir for adenovirus infection post-transplant, providing a clear translational pathway [6].

Broad-Spectrum dsDNA Virus Screening and Antiviral Discovery

For research programs requiring a single compound with potent activity against multiple dsDNA viruses (CMV, HSV, adenovirus, BK virus, poxviruses), brincidofovir's EC50 range of 0.001–0.27 μM—the lowest among nine comparators—positions it as a unique positive control or lead compound [8]. Unlike virus-specific agents (e.g., letermovir for CMV, acyclovir for HSV), BCV's broad spectrum reduces the need for multiple compounds in preliminary screening cascades, thereby streamlining assay development and reducing procurement complexity.

Nephrotoxicity-Averse Experimental Models and Formulation Development

Brincidofovir's lack of OAT1 substrate activity and resulting renal safety advantage (peak plasma CDV <1% of IV cidofovir) make it uniquely suited for studies in animal models where renal toxicity would confound results, or for development of novel formulations (e.g., IV, oral suspension) where safety is paramount [8]. The compound's lipid-conjugate structure also provides a template for rational prodrug design, informing academic and industrial medicinal chemistry efforts to improve the delivery of nucleotide analogs [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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